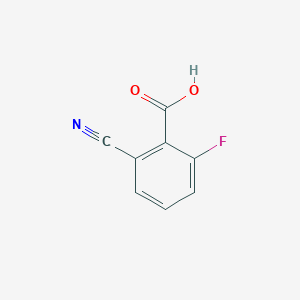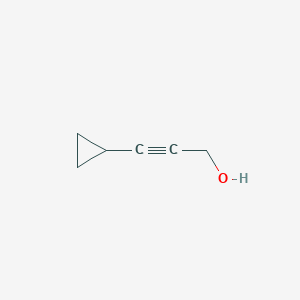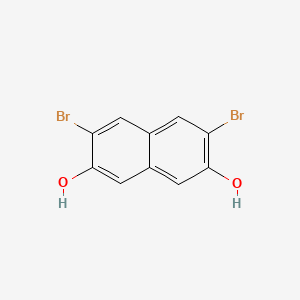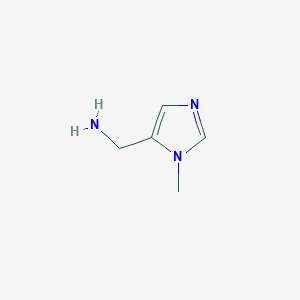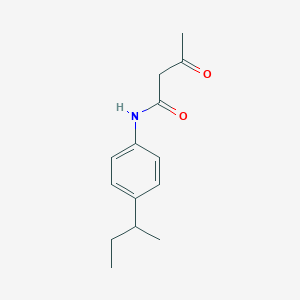
N-(4-sec-butylphenyl)-3-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This usually includes the compound’s systematic name, its molecular formula, and its structural formula. The description might also include the compound’s appearance and odor if it’s a common substance.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the reactants, the conditions under which the reaction occurs, and the yield of the product.Molecular Structure Analysis
This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants and products of the reaction, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique
Highly Selective Rhodium-Catalyzed Reactions
The conjugate addition reactions of 4-oxobutenamides, including compounds structurally related to N-(4-sec-butylphenyl)-3-oxobutanamide, have been studied for their high regio- and enantioselectivity. These reactions, facilitated by rhodium catalysis and sterically demanding P-chiral diphosphines, demonstrate the potential of these compounds in synthetic organic chemistry for producing highly selective products with varied functional group derivatizations (Zigterman et al., 2007).
Biotransformation by Gram-positive Bacteria
Research on the environmental pollutant 4-sec-butylphenol, closely related to N-(4-sec-butylphenyl)-3-oxobutanamide, highlights its biotransformation by aerobic Gram-positive bacteria. The transformation results in less toxic products, demonstrating an application in environmental protection through bioremediation techniques (Hahn et al., 2013).
Oxidative Cyclization for Heterocyclic Compound Synthesis
The manganese(III)-induced oxidative cyclization of N-propenyl-3-oxobutanamides, a reaction process applicable to derivatives of N-(4-sec-butylphenyl)-3-oxobutanamide, produces azabicyclohexanones. This synthesis route illustrates the compound's utility in creating complex heterocyclic structures, relevant for pharmaceutical research and development (Asahi & Nishino, 2009).
Lithium Extraction Technology
The use of β-carbonyl amide derivatives, similar in structure to N-(4-sec-butylphenyl)-3-oxobutanamide, for lithium ion extraction from salt lake brines demonstrates an innovative application in the field of hydrometallurgy. This technology offers a promising approach for lithium separation processes, critical for battery manufacturing and renewable energy sectors (Ji et al., 2016).
Biodegradation of Aromatic Alkanoic Acids
The biodegradation of aromatic alkanoic acid isomers, including those structurally related to N-(4-sec-butylphenyl)-3-oxobutanamide, reveals insights into the microbial degradation pathways affected by alkyl side chain branching. This study contributes to understanding the environmental fate of such compounds and their potential impact on ecological systems (Johnson et al., 2011).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and other hazards. It also includes information on how to handle and store the compound safely.
Orientations Futures
This involves discussing potential future research directions for the compound. It could include potential applications, modifications to improve its properties, or further studies to better understand its properties or mechanisms of action.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
Propriétés
IUPAC Name |
N-(4-butan-2-ylphenyl)-3-oxobutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-4-10(2)12-5-7-13(8-6-12)15-14(17)9-11(3)16/h5-8,10H,4,9H2,1-3H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENBMIDWRMRXHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)CC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80387902 |
Source


|
| Record name | N-(4-sec-butylphenyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-sec-butylphenyl)-3-oxobutanamide | |
CAS RN |
690991-18-5 |
Source


|
| Record name | N-(4-sec-butylphenyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



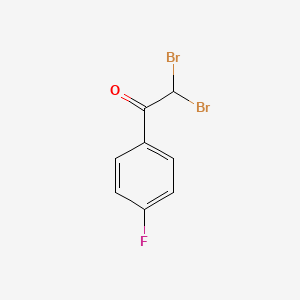
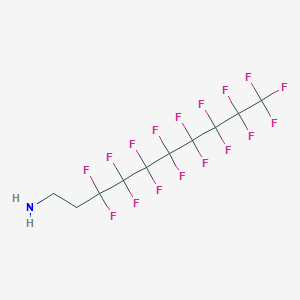
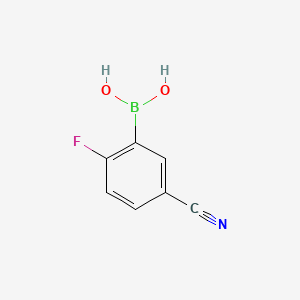
![6-[(2,2-Dimethylpropanoyl)amino]-2,3-difluorobenzoic acid](/img/structure/B1351158.png)
